6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one
Description
This compound features a benzodiazole (benzimidazole) moiety linked via a pyrrolidine-carbonyl group to a 2-methyl-2,3-dihydropyridazin-3-one core. The benzimidazole ring is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stability, often contributing to bioactivity . The dihydropyridazinone moiety introduces a partially saturated six-membered ring with a ketone group, which may influence solubility and electronic properties.
Properties
IUPAC Name |
6-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-20-16(23)7-6-14(19-20)17(24)21-9-8-12(10-21)22-11-18-13-4-2-3-5-15(13)22/h2-7,11-12H,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCENYTMRCWPURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one exhibit significant anticancer properties. The benzodiazole moiety is known for its ability to interact with various biological targets, including enzymes involved in cancer progression. For instance, derivatives of benzodiazole have been reported to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest .
Inhibition of Enzymatic Pathways
The compound has been studied for its inhibitory effects on specific enzymes that are crucial in metabolic pathways. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), a key player in cellular signaling pathways that regulate growth and metabolism. Inhibitors targeting PI3K have been developed as potential treatments for cancers and inflammatory diseases due to their role in promoting cell survival and proliferation .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its efficacy. SAR studies have revealed that modifications at the pyrrolidine and pyridazine rings can significantly enhance biological activity. For instance, varying the substituents on the benzodiazole ring has been linked to improved selectivity and potency against specific targets .
| Modification | Effect on Activity | Notes |
|---|---|---|
| Substituent on pyrrolidine | Increased potency | Enhances binding affinity |
| Alteration of carbonyl group | Variable effects | Dependent on electronic properties |
| Changes in methyl group position | Altered selectivity | Influences target interaction |
Case Study 1: Antitumor Efficacy
In a study focusing on the antitumor efficacy of related compounds, researchers synthesized a series of derivatives based on the structure of this compound. The most promising derivative demonstrated IC50 values in the nanomolar range against several cancer cell lines, indicating potent anticancer activity .
Case Study 2: Inhibition of PI3K
Another research effort investigated the compound's ability to inhibit PI3K signaling pathways. The results showed that modifications leading to increased hydrophobic interactions significantly enhanced inhibitory activity against PI3Kδ isoform, suggesting a pathway for developing selective inhibitors for therapeutic use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound can be compared to other nitrogen-containing heterocycles, such as diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) . Key structural and functional differences include:
Electronic and Steric Effects
- Benzimidazole vs. Imidazopyridine : The benzimidazole in the target compound provides a planar aromatic system with two nitrogen atoms, enhancing π-π stacking and hydrogen-bonding interactions. In contrast, the imidazopyridine in 2d offers a fused bicyclic system with a saturated ring, reducing aromaticity but increasing rigidity .
- Dihydropyridazinone vs. Tetrahydroimidazopyridine: The dihydropyridazinone introduces a ketone group, which may improve solubility compared to the fully saturated tetrahydroimidazopyridine in 2d.
Crystallographic and Computational Tools
For example, Mercury’s void visualization could help predict packing efficiency, and SHELXL’s refinement features might resolve disorder in flexible pyrrolidine groups .
Preparation Methods
Pyrrolidine Ring Functionalization
The 3-(1H-1,3-benzodiazol-1-yl)pyrrolidine precursor is synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A representative protocol involves:
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Step 1 : Protection of pyrrolidine’s secondary amine using tert-butoxycarbonyl (Boc) groups.
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Step 2 : Lithiation at the 3-position using n-butyllithium (-78°C, THF) followed by quenching with 1H-1,3-benzodiazole-1-carbonyl chloride.
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Step 3 : Boc deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield 3-(1H-1,3-benzodiazol-1-yl)pyrrolidine.
Key Data :
Acyl Chloride Formation
The pyrrolidine intermediate is converted to its acyl chloride using oxalyl chloride (2 equiv) and catalytic DMF in anhydrous DCM (0°C to rt, 4 h). The product is isolated by solvent evaporation and used without further purification.
Preparation of the Dihydropyridazinone Core
Cyclocondensation of Hydrazine Derivatives
2-Methyl-2,3-dihydropyridazin-3-one is synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine hydrate:
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Reactants : Methyl vinyl ketone (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol.
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Conditions : Reflux at 80°C for 12 h.
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Workup : Neutralization with HCl, extraction with EtOAc, and recrystallization from methanol.
Key Data :
Regioselective Functionalization at C6
Lithiation of 2-methyl-2,3-dihydropyridazin-3-one at C6 is achieved using LDA (Lithium Diisopropylamide) at -78°C in THF. The lithiated species reacts with electrophiles (e.g., carbonyl chlorides) to install the acyl group.
Final Coupling and Global Deprotection
Amide Bond Formation
The acyl chloride from Section 2.2 is coupled with the lithiated dihydropyridazinone (Section 3.2) under Schlenk conditions:
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Reactants : Acyl chloride (1.1 equiv), lithiated dihydropyridazinone (1.0 equiv).
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Solvent : Anhydrous THF, -78°C to rt, 8 h.
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Workup : Quench with NH₄Cl, extract with EtOAc, purify via flash chromatography (hexane/EtOAc 1:1).
Key Data :
Crystallization and Purity Assessment
The crude product is recrystallized from acetonitrile to afford analytically pure material. Purity is confirmed by HPLC (C18 column, 95:5 H₂O/MeCN, 99.2% purity).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
A microwave-enhanced protocol reduces reaction times for the acyl coupling step:
Solid-Phase Synthesis
Immobilization of the dihydropyridazinone core on Wang resin enables iterative coupling and cleavage, though yields are lower (50–55%) due to steric hindrance.
Scalability and Process Optimization
Kilogram-Scale Production
Pilot-scale synthesis (1 kg batch) employs continuous flow reactors for the lithiation and coupling steps, achieving 70% overall yield with 99.5% HPLC purity.
Analytical Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. Critical intermediates :
- The pyrrolidine-benzodiazole intermediate (validate by -NMR for regioselectivity).
- Pyridazinone precursor (confirm purity via HPLC >95% before coupling) .
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Answer:
Optimization requires systematic variation of:
- Temperature : Lower temperatures (0–5°C) reduce side reactions in coupling steps, while higher temperatures (80–100°C) accelerate cyclization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote hydrolysis; inert atmospheres mitigate oxidation .
- Catalysts : Pd-based catalysts for cross-coupling steps improve yield but require post-reaction removal (e.g., filtration over Celite) .
Q. Example data :
| Step | Solvent | Temp (°C) | Yield (%) | By-products (%) |
|---|---|---|---|---|
| Coupling | DCM | 25 | 62 | 18 |
| Cyclization | DMF | 80 | 78 | 9 |
Basic: Which spectroscopic techniques are essential for structural confirmation?
Answer:
- -/-NMR : Assign peaks for pyrrolidine protons (δ 2.5–3.5 ppm) and pyridazinone carbonyl (δ 165–170 ppm) .
- HRMS : Confirm molecular ion ([M+H]) with <2 ppm error .
- IR : Detect carbonyl stretches (~1680 cm) and benzodiazole C-N vibrations (~1500 cm) .
Q. Validation workflow :
Compare experimental NMR shifts to computed spectra (e.g., ACD/Labs).
Use 2D NMR (COSY, HSQC) to resolve overlapping signals in dihydropyridazinone .
Advanced: How are crystallographic data used to resolve ambiguities in stereochemistry?
Answer:
Single-crystal X-ray diffraction (SC-XRD) resolves:
- Pyrrolidine ring conformation (chair vs. envelope).
- Torsional angles between benzodiazole and pyridazinone (critical for docking studies).
Case study :
A related compound (tetrahydroimidazo[1,2-a]pyridine) showed a 7.5° deviation in dihedral angles between computed and experimental structures, impacting bioactivity predictions .
Basic: What in vitro assays are used for preliminary biological activity screening?
Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC determination) .
- Antimicrobial activity : Disk diffusion assays with Gram-positive/negative bacterial strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Q. Key parameters :
- Positive controls (e.g., doxorubicin for cytotoxicity).
- Solvent controls (DMSO <0.1% v/v) to rule out artifacts .
Advanced: What mechanistic insights can molecular docking provide for this compound?
Answer:
Docking (e.g., AutoDock Vina) predicts:
- Binding affinity : Interaction with kinase ATP-binding pockets (e.g., hydrogen bonding with pyridazinone carbonyl).
- Selectivity : Benzodiazole stacking with hydrophobic residues (e.g., Phe864 in EGFR) .
Validation : Compare docking scores with experimental IC values. A mismatch >10% suggests force field inaccuracies .
Basic: How do structural modifications (e.g., substituents on benzodiazole) affect bioactivity?
Answer:
- Electron-withdrawing groups (e.g., -NO) enhance kinase inhibition but reduce solubility.
- Methyl groups on pyridazinone improve metabolic stability (e.g., reduced CYP3A4 degradation) .
Q. SAR table :
| Substituent | Target | IC (µM) | Solubility (mg/mL) |
|---|---|---|---|
| -H | EGFR | 12.3 | 0.8 |
| -NO | EGFR | 5.1 | 0.3 |
Advanced: What strategies stabilize this compound in aqueous solutions for in vivo studies?
Answer:
- pH adjustment : Buffers (e.g., ammonium acetate, pH 6.5) prevent hydrolysis of the pyridazinone ring .
- Lyophilization : Formulate with cyclodextrins to enhance shelf life .
Q. Stability data :
| Formulation | Temp (°C) | Half-life (days) |
|---|---|---|
| Aqueous | 25 | 7 |
| Lyophilized | 25 | 90 |
Advanced: How are contradictions in biological data resolved across studies?
Answer:
- Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., 1–10 µM vs. 100 µM).
- Assay standardization : Use identical cell lines/passage numbers to minimize variability .
Example : A study reporting IC = 2 µM (HeLa) vs. 15 µM (MCF-7) highlights cell-line-specific effects .
Basic: What computational tools model the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction : SwissADME for logP (target <3), BBB permeability, and CYP inhibition .
- Molecular Dynamics (MD) : GROMACS to simulate blood-brain barrier penetration .
Q. Output example :
| Property | Predicted Value | Ideal Range |
|---|---|---|
| logP | 2.8 | 1–3 |
| CYP3A4 inhibition | High | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
